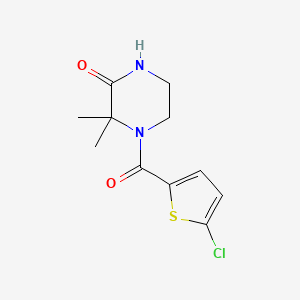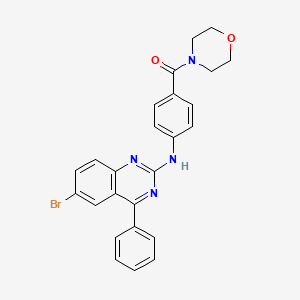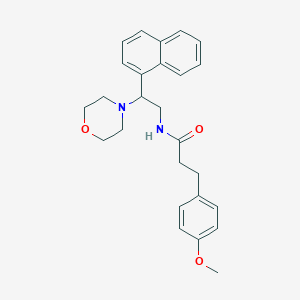
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MNPA is a propanamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a variety of biochemical and physiological effects. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have analgesic effects by activating the mu-opioid receptor. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of new analgesic drugs. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide also has anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide. One direction is the development of new analgesic drugs based on the structure of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide. Another direction is the study of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide and its potential pharmacological properties.
Synthesis Methods
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been synthesized through various methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions, and the use of Grignard reagents. In one study, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide was synthesized through the reaction of 3-(4-methoxyphenyl)propanoic acid with 2-(naphthalen-1-yl)ethylamine in the presence of N,N-dimethylformamide and N,N'-dicyclohexylcarbodiimide. The reaction mixture was then treated with morpholine to yield 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide in high yield and purity.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been studied for its potential pharmacological properties, including its ability to act as an analgesic, anti-inflammatory, and neuroprotective agent. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-30-22-12-9-20(10-13-22)11-14-26(29)27-19-25(28-15-17-31-18-16-28)24-8-4-6-21-5-2-3-7-23(21)24/h2-10,12-13,25H,11,14-19H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOYQGTVXKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

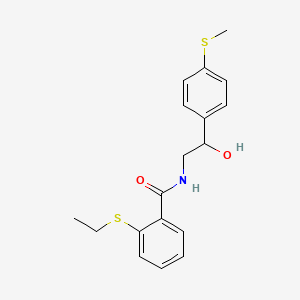
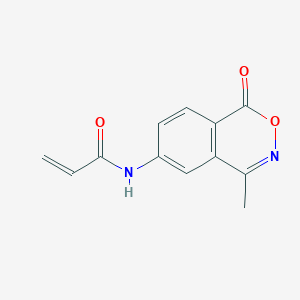
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxylate](/img/structure/B2441964.png)

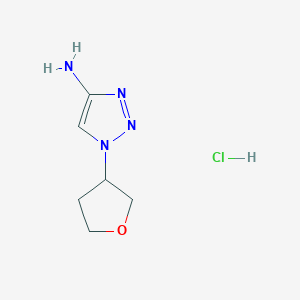
![3-butyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2441974.png)
![3-fluoro-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2441975.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2441976.png)
